molecular formula C8H7F2IO B8722262 2,2-Difluoroethoxyiodobenzene

2,2-Difluoroethoxyiodobenzene

Cat. No.: B8722262
M. Wt: 284.04 g/mol
InChI Key: UQLMZGCSYOBVMH-UHFFFAOYSA-N
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Description

2,2-Difluoroethoxyiodobenzene (systematic name: 2-Ethoxy-1,3-difluoro-5-iodobenzene, CAS 2092183-42-9) is a halogenated aromatic compound with the molecular formula C₈H₇F₂IO and a molar mass of 284.04 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) at position 2, fluorine atoms at positions 1 and 3, and an iodine atom at position 5 on the benzene ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) where iodine acts as a leaving group.

Properties

Molecular Formula

C8H7F2IO

Molecular Weight

284.04 g/mol

IUPAC Name

1-(2,2-difluoroethoxy)-2-iodobenzene

InChI

InChI=1S/C8H7F2IO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8H,5H2

InChI Key

UQLMZGCSYOBVMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(F)F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2,2-Difluoroethoxyiodobenzene, enabling comparative analysis of their properties and reactivities:

2-(Trifluoromethoxy)iodobenzene

  • Molecular Formula : C₇H₄F₃IO
  • Molar Mass : ~268.01 g/mol (estimated)
  • Key Differences :
    • The trifluoromethoxy (-OCF₃) group is more electron-withdrawing than the difluoroethoxy (-OCH₂CF₂H) group, enhancing the electrophilicity of the aromatic ring.
    • Reduced steric bulk compared to ethoxy-substituted analogs.
  • Applications : Used in agrochemical intermediates and as a precursor for fluorinated pharmaceuticals .

2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene

  • Molecular Formula : C₇H₃BrF₃IO
  • Molar Mass : ~367.91 g/mol (estimated)
  • Higher molecular weight and polarity due to multiple halogens.
  • Applications : Likely used in stepwise substitution reactions due to the presence of bromine and iodine .

Ethyl 2-(Difluoromethoxy)-5-iodobenzoate

  • Molecular Formula : C₁₀H₉F₂IO₃
  • Molar Mass : ~326.08 g/mol (estimated)
  • Key Differences :
    • The ester group (-COOEt) introduces hydrolytic sensitivity and alters solubility (lipophilic vs. hydrophilic balance).
    • Enhanced stability under acidic conditions compared to ethoxy analogs.
  • Applications: Potential use in prodrug design or polymer chemistry .

1-(Dimethoxymethyl)-2-iodobenzene

  • Molecular Formula : C₉H₁₁IO₂
  • Molar Mass : 278.09 g/mol
  • Key Differences :
    • The dimethoxymethyl (-CH(OCH₃)₂) group is electron-donating, opposing the electron-withdrawing effects of fluorine or halogens.
    • Lower halogen content reduces reactivity in cross-coupling reactions.
  • Applications : Primarily employed in protecting-group strategies or as a chiral auxiliary .

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogues

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Functional Attributes
This compound 2-OCH₂CF₂H, 1,3-F, 5-I C₈H₇F₂IO 284.04 High iodine reactivity, moderate EW*
2-(Trifluoromethoxy)iodobenzene 2-OCF₃, 1-I C₇H₄F₃IO ~268.01 Strong EW, low steric hindrance
Ethyl 2-(difluoromethoxy)-5-iodobenzoate 2-OCHF₂, 5-I, COOEt C₁₀H₉F₂IO₃ ~326.08 Ester functionality, hydrolytic lability
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene 3-OCHF₂, 4-F, 1-I, 2-Br C₇H₃BrF₃IO ~367.91 Multi-halogenated, high polarity

*EW = Electron-withdrawing effect

Key Insights :

  • Electronic Effects : The trifluoromethoxy group (OCF₃) in ’s compound exhibits stronger electron-withdrawing properties than the difluoroethoxy group (OCH₂CF₂H), which may accelerate nucleophilic aromatic substitution but reduce stability under basic conditions.
  • Reactivity : Iodine in this compound is more labile than bromine in ’s compound, favoring its use in metal-catalyzed couplings.
  • Solubility : Ethoxy and ester groups () enhance lipophilicity, whereas multiple halogens () increase polarity.

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